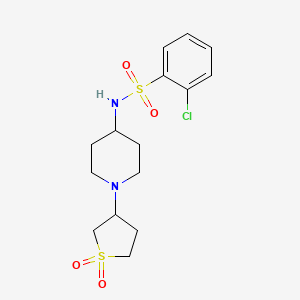

2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4S2/c16-14-3-1-2-4-15(14)24(21,22)17-12-5-8-18(9-6-12)13-7-10-23(19,20)11-13/h1-4,12-13,17H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQAFNPZCJSBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

Introduction of the Dioxidotetrahydrothiophene Moiety: This step involves the incorporation of the dioxidotetrahydrothiophene group into the piperidine intermediate.

Chlorobenzene Sulfonamide Formation: The final step involves the reaction of the intermediate with chlorobenzene sulfonamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.

Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of corresponding amines.

Substitution: The chlorobenzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Modulating Receptor Activity: The compound may interact with receptors on cell surfaces, altering cellular responses.

Interfering with Cellular Processes: It can affect processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations:

Halogen Effects : Chloro substituents (e.g., in Compound 9 and the target compound) correlate with higher melting points compared to methoxy-substituted analogues (Compound 10), likely due to stronger intermolecular interactions (e.g., halogen bonding) .

Sulfone vs. Dihydrobenzofuran : The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar sulfone moiety, which may improve aqueous solubility relative to dihydrobenzofuran-containing compounds (e.g., Compound 9) .

Synthetic Yields : Yields for sulfonamide coupling reactions range from 65% to 84% in analogues, influenced by steric hindrance and reagent reactivity. The target compound’s synthesis may face challenges due to the bulky tetrahydrothiophene dioxide group .

Structural Diversity and Functional Implications

Aromatic Ring Modifications

- Chloro vs.

- Fluoro Substituents : Fluorinated analogues (e.g., Compound 6k , Compound 13p ) exhibit distinct electronic profiles, with fluorine’s electronegativity influencing metabolic stability and bioavailability .

Piperidine-Linked Groups

- Sulfonamide Linkage : Common across all analogues, this group facilitates interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding and electrostatic interactions .

Biological Activity

2-Chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₂H₁₆ClN₃O₃S

- Molecular Weight : 289.78 g/mol

This compound features a chloro group and a benzenesulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, potentially leading to various pharmacological effects.

Antitumor Activity

Recent studies have demonstrated that derivatives of sulfonamides exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines:

| Compound | IC₅₀ (μM) | Cell Line | Assay Type |

|---|---|---|---|

| Compound A | 6.26 ± 0.33 | HCC827 (lung cancer) | 2D assay |

| Compound B | 20.46 ± 8.63 | HCC827 (lung cancer) | 3D assay |

| Compound C | 6.48 ± 0.11 | NCI-H358 (lung cancer) | 2D assay |

| Compound D | 16.00 ± 9.38 | NCI-H358 (lung cancer) | 3D assay |

These results indicate that the compound may possess significant antitumor properties, particularly in two-dimensional culture systems compared to three-dimensional systems, which often mimic in vivo conditions more closely.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzenesulfonamides can exhibit antibacterial effects against a range of bacterial strains. The presence of the chloro group enhances the compound's binding affinity to bacterial enzymes, thereby increasing its efficacy.

Study on Pancreatic β-cell Protection

A study published in Nature explored the protective effects of related compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The findings indicated that certain sulfonamide derivatives could enhance cell viability significantly:

- Maximal Activity : Up to 97% cell survival at concentrations around 6 μM.

- Mechanism : The compounds were found to modulate stress response pathways, indicating potential for diabetes treatment.

Study on Nitric Oxide Synthesis

Another investigation focused on the ability of related sulfonamide compounds to stimulate endogenous nitric oxide synthesis, which is crucial for vascular health and function. The results showed that these compounds could enhance nitric oxide levels significantly, suggesting cardiovascular benefits.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide?

- Methodology : Synthesis typically involves coupling a piperidine derivative (e.g., 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine) with a sulfonyl chloride precursor under anhydrous conditions. Key steps include:

- Functional group activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate sulfonamide bond formation .

- Solvent optimization : Dichloromethane or DMF is often employed to enhance reaction efficiency, with temperature control (0–25°C) to minimize side reactions .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product (>95%) .

- Challenges : Competing reactions (e.g., over-sulfonation) and steric hindrance from the tetrahydrothiophene-dioxide moiety require careful stoichiometric control .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical techniques :

- HPLC : Monitor reaction progress and quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR spectroscopy : Confirm regiochemistry via characteristic shifts (e.g., sulfonamide NH at δ 9.5–10.5 ppm; piperidine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₆H₂₀ClN₂O₄S₂: 415.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?

- Experimental design :

- Dose-response normalization : Account for variations in cell line sensitivity (e.g., IC₅₀ discrepancies in cancer vs. normal cells) by using standardized protocols (e.g., MTT assay with 48–72 hr exposure) .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., kinase inhibition vs. off-target effects) .

- Data reconciliation : Cross-reference results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl group influence the compound’s pharmacokinetic properties?

- Mechanistic insights :

- Solubility : The sulfone group enhances hydrophilicity (logP reduction by ~0.5 units), improving aqueous solubility but potentially reducing membrane permeability .

- Metabolic stability : Sulfone moieties resist oxidative degradation by CYP450 enzymes, extending plasma half-life in preclinical models .

- In silico modeling : Use tools like SwissADME to predict ADME parameters, validated against in vivo rodent studies .

Q. What advanced methodologies assess environmental persistence and ecotoxicity of this compound?

- Environmental fate studies :

- Degradation kinetics : Use LC-MS/MS to track hydrolysis (pH 7.4 buffer) and photolysis (simulated sunlight) half-lives .

- Biotic interactions : Microcosm experiments with soil/water samples to quantify biodegradation rates via CO₂ evolution .

- Ecotoxicology :

- Daphnia magna acute toxicity : 48-hr LC₅₀ testing under OECD Guideline 202 .

- Algal growth inhibition : 72-hr assays with Pseudokirchneriella subcapitata to assess aquatic toxicity .

Methodological Considerations

Q. How should researchers design dose-escalation studies for in vivo efficacy trials?

- Protocol :

- MTD determination : Start at 10 mg/kg (rodents), escalate by 50% increments every 72 hr while monitoring hematological/ hepatic toxicity .

- Pharmacodynamic markers : Measure target engagement via ELISA (e.g., phosphorylated kinase levels in tumor biopsies) .

- Statistical rigor : Use n ≥ 6 per cohort and nonparametric tests (e.g., Kruskal-Wallis) to account for non-normal data distributions .

Q. What computational tools predict off-target interactions of this sulfonamide derivative?

- Approach :

- Molecular docking : AutoDock Vina to screen against human proteome databases (e.g., PDB, ChEMBL) .

- Machine learning : Train models on sulfonamide bioactivity datasets to flag high-risk targets (e.g., carbonic anhydrase isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.